N-[(4-FLUOROPHENYL)METHYL]-4-(MORPHOLIN-4-YL)ANILINE
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Overview
Description
N-[(4-FLUOROPHENYL)METHYL]-4-(MORPHOLIN-4-YL)ANILINE is an organic compound that features a fluorobenzyl group, a morpholine ring, and an aniline moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-FLUOROPHENYL)METHYL]-4-(MORPHOLIN-4-YL)ANILINE typically involves the following steps:
Formation of the Fluorobenzyl Intermediate: This can be achieved by reacting 4-fluorobenzyl chloride with a suitable nucleophile.
Coupling with Aniline: The fluorobenzyl intermediate is then coupled with aniline under basic conditions to form the desired product.
Introduction of the Morpholine Ring:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Various substitution reactions can be performed on the benzyl and morpholine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Conditions for substitution reactions can vary widely but often involve the use of catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could lead to amine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biological studies.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for N-[(4-FLUOROPHENYL)METHYL]-4-(MORPHOLIN-4-YL)ANILINE would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-4-(morpholin-4-yl)aniline
- N-(4-methylbenzyl)-4-(morpholin-4-yl)aniline
- N-(4-bromobenzyl)-4-(morpholin-4-yl)aniline
Uniqueness
N-[(4-FLUOROPHENYL)METHYL]-4-(MORPHOLIN-4-YL)ANILINE is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the metabolic stability, lipophilicity, and binding affinity of the compound, making it potentially more effective in its applications.
Properties
Molecular Formula |
C17H19FN2O |
---|---|
Molecular Weight |
286.34g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-morpholin-4-ylaniline |
InChI |
InChI=1S/C17H19FN2O/c18-15-3-1-14(2-4-15)13-19-16-5-7-17(8-6-16)20-9-11-21-12-10-20/h1-8,19H,9-13H2 |
InChI Key |
HZGYLOWBNRBSQD-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=C(C=C2)NCC3=CC=C(C=C3)F |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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